molecular formula C11H17N3O B13492888 N-(2-(Aminomethyl)pyridin-3-yl)pivalamide

N-(2-(Aminomethyl)pyridin-3-yl)pivalamide

Cat. No.: B13492888
M. Wt: 207.27 g/mol
InChI Key: HDVBNGKZPMHCAI-UHFFFAOYSA-N
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Description

N-(2-(Aminomethyl)pyridin-3-yl)pivalamide is a chemical compound with the molecular formula C10H14N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structure, which includes a pyridine ring substituted with an aminomethyl group and a pivalamide group. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Aminomethyl)pyridin-3-yl)pivalamide typically involves the reaction of 3-aminopyridine with pivaloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques such as recrystallization or chromatography to obtain the pure compound. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-(2-(Aminomethyl)pyridin-3-yl)pivalamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products Formed

Scientific Research Applications

N-(2-(Aminomethyl)pyridin-3-yl)pivalamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(Aminomethyl)pyridin-3-yl)pivalamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the pivalamide group can enhance the compound’s stability and lipophilicity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-3-yl)pivalamide
  • N-(2-Chloro-6-(hydroxymethyl)pyridin-3-yl)pivalamide
  • N-(3-(3-Hydroxypropyl)pyridin-2-yl)pivalamide

Uniqueness

N-(2-(Aminomethyl)pyridin-3-yl)pivalamide is unique due to the presence of the aminomethyl group, which imparts distinct reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

N-[2-(aminomethyl)pyridin-3-yl]-2,2-dimethylpropanamide

InChI

InChI=1S/C11H17N3O/c1-11(2,3)10(15)14-8-5-4-6-13-9(8)7-12/h4-6H,7,12H2,1-3H3,(H,14,15)

InChI Key

HDVBNGKZPMHCAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=C(N=CC=C1)CN

Origin of Product

United States

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